1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile
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Overview
Description
1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile is a synthetic organic compound characterized by its indazole core structure, which is substituted with a 4-methylphenyl group and two cyano groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated indazole intermediate.
Addition of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano groups and the indazole core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indazole-5,6-dicarbonitrile: Lacks the 4-methyl substitution, which may affect its biological activity and chemical reactivity.
1-(4-chlorophenyl)-1H-indazole-5,6-dicarbonitrile: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and reactivity.
1-(4-methoxyphenyl)-1H-indazole-5,6-dicarbonitrile: The methoxy group can influence the compound’s solubility and interaction with biological targets.
Uniqueness
1-(4-methylphenyl)-1H-indazole-5,6-dicarbonitrile is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H10N4 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)indazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C16H10N4/c1-11-2-4-15(5-3-11)20-16-7-13(9-18)12(8-17)6-14(16)10-19-20/h2-7,10H,1H3 |
InChI Key |
ZCTBCORWESILBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC(=C(C=C3C=N2)C#N)C#N |
Origin of Product |
United States |
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